4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
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Overview
Description
4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and decrease the activity of certain enzymes involved in Alzheimer's disease. However, more research is needed to fully understand its effects and potential applications.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is its potential as a selective inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of research is its potential as a treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Synthesis Methods
4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide can be synthesized using a variety of methods. One common method involves the reaction of 4-ethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-ethoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, with promising results in vitro. It has also been investigated for its ability to inhibit certain enzymes and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
4-ethoxy-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-26-15-8-6-14(7-9-15)19(22)21-20-12-13-10-16(23-2)18(25-4)17(11-13)24-3/h6-12H,5H2,1-4H3,(H,21,22)/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPBGTJWESFKHN-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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